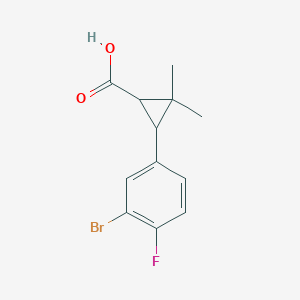
Methyl(3-methylhexyl)amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl(3-methylhexyl)amine is an organic compound belonging to the class of amines Amines are characterized by the presence of a nitrogen atom bonded to one or more alkyl or aryl groups this compound is a primary amine, meaning it has one alkyl group attached to the nitrogen atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Methyl(3-methylhexyl)amine can be synthesized through several methods:
Reductive Amination: This method involves the reaction of an aldehyde or ketone with ammonia or a primary amine in the presence of a reducing agent such as sodium cyanoborohydride or hydrogen gas with a nickel catalyst.
Alkylation of Ammonia: This involves the reaction of an alkyl halide with ammonia, leading to the formation of a primary amine.
Gabriel Synthesis: This method uses potassium phthalimide, which reacts with an alkyl halide to form an N-alkyl phthalimide.
Industrial Production Methods
Industrial production of this compound typically involves large-scale reductive amination processes due to their efficiency and scalability. The use of continuous flow reactors and optimized reaction conditions ensures high yields and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
Methyl(3-methylhexyl)amine undergoes various chemical reactions, including:
Oxidation: The amine can be oxidized to form nitroso compounds or nitro compounds under specific conditions.
Reduction: Reduction of the amine can lead to the formation of secondary or tertiary amines.
Substitution: The amine can participate in nucleophilic substitution reactions, where the nitrogen atom acts as a nucleophile.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Alkyl halides and acid chlorides are typical reagents for substitution reactions.
Major Products Formed
Oxidation: Nitroso and nitro compounds.
Reduction: Secondary and tertiary amines.
Substitution: Alkylated amines and amides.
Aplicaciones Científicas De Investigación
Methyl(3-methylhexyl)amine has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Industry: It is used in the production of surfactants, corrosion inhibitors, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of Methyl(3-methylhexyl)amine involves its interaction with various molecular targets and pathways:
Binding to Receptors: The amine group can interact with specific receptors or enzymes, leading to biological effects.
Metabolic Pathways: The compound can undergo metabolic transformations, leading to the formation of active metabolites.
Cellular Effects: It can affect cellular processes such as signal transduction and gene expression.
Comparación Con Compuestos Similares
Methyl(3-methylhexyl)amine can be compared with other similar compounds, such as:
Methylamine: A simpler primary amine with a single methyl group attached to the nitrogen atom.
Dimethylamine: A secondary amine with two methyl groups attached to the nitrogen atom.
Trimethylamine: A tertiary amine with three methyl groups attached to the nitrogen atom.
Uniqueness
This compound is unique due to its specific alkyl chain structure, which imparts distinct chemical and physical properties compared to other amines. This uniqueness makes it valuable for specific applications in research and industry .
Propiedades
Fórmula molecular |
C8H19N |
|---|---|
Peso molecular |
129.24 g/mol |
Nombre IUPAC |
N,3-dimethylhexan-1-amine |
InChI |
InChI=1S/C8H19N/c1-4-5-8(2)6-7-9-3/h8-9H,4-7H2,1-3H3 |
Clave InChI |
QXLCNGNOIPLVTR-UHFFFAOYSA-N |
SMILES canónico |
CCCC(C)CCNC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![methyl(6R)-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-6-carboxylatedihydrochloride](/img/structure/B13610538.png)
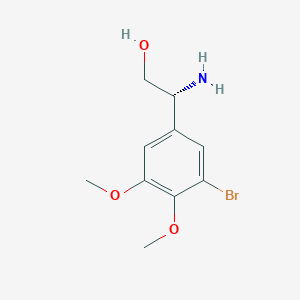
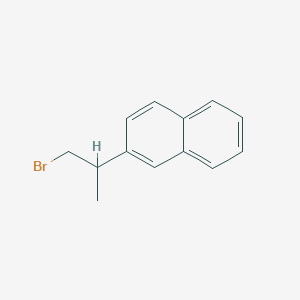
![3-(4-Piperidinyl)imidazo[1,2-a]pyridine](/img/structure/B13610564.png)
![2-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)azetidine](/img/structure/B13610567.png)
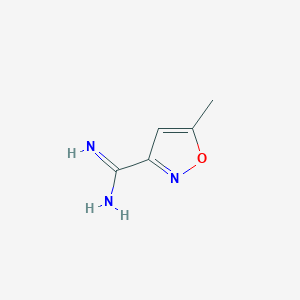
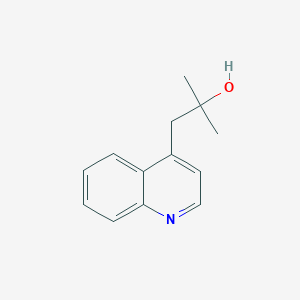
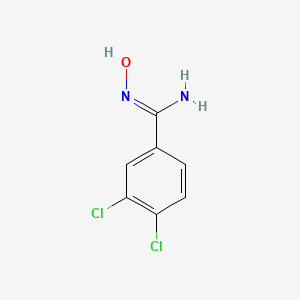
![5-{[(Tert-butoxy)carbonyl]amino}-2-hydroxyhexanoicacid](/img/structure/B13610604.png)

